4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
Overview
Description
“4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 2089315-11-5 . It has a molecular weight of 263.16 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Metabolism and Pharmacokinetics Research
4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride has been studied for its metabolism, excretion, and pharmacokinetics. For instance, Sharma et al. (2012) explored the disposition of PF-00734200, a compound containing this chemical structure, in rats, dogs, and humans. The study found that the majority of the dose was recovered in the urine of dogs and humans and in the feces of rats, indicating significant involvement in metabolic processes and renal clearance (Sharma et al., 2012).
Corrosion Inhibition in Materials Science
In the field of materials science, piperidine derivatives, which include 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, have been evaluated for their potential as corrosion inhibitors. Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This research is pivotal for developing new materials with enhanced durability (Kaya et al., 2016).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis of compounds involving 4-(3,3-Difluoropyrrolidin-1-yl)piperidine. Smaliy et al. (2011) proposed a novel method for synthesizing a compound related to 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry. This method offers a more efficient approach for producing large quantities of such compounds (Smaliy et al., 2011).
Antimicrobial Activity
Additionally, Vinaya et al. (2009) studied the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum. This research is vital for developing new antimicrobial agents in agriculture and medicine (Vinaya et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWXMDDOJQUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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